molecular formula C19H15N3O6 B10892239 (4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

(4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B10892239
M. Wt: 381.3 g/mol
InChI Key: MRMCFGHOEINEDU-NTEUORMPSA-N
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Description

2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a cyano group, a nitroaniline moiety, and a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the nitroaniline intermediate, followed by coupling reactions to introduce the cyano and phenoxyacetic acid groups. Common synthetic methods include:

    Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-methyl-2-nitroaniline.

    Formation of the Cyano Group: The nitroaniline intermediate is then reacted with a suitable cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group.

    Coupling Reaction: The final step involves coupling the cyano-nitroaniline intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are similar in structure but differ in their functional groups and applications.

    Nitroaniline Derivatives: Compounds like 4-nitroaniline and 2-nitroaniline share the nitroaniline moiety but differ in their overall structure and reactivity.

Uniqueness

2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and nitro groups make it a versatile intermediate for further chemical modifications, while its phenoxyacetic acid backbone provides stability and solubility.

Properties

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

2-[4-[(E)-2-cyano-3-(4-methyl-2-nitroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C19H15N3O6/c1-12-2-7-16(17(8-12)22(26)27)21-19(25)14(10-20)9-13-3-5-15(6-4-13)28-11-18(23)24/h2-9H,11H2,1H3,(H,21,25)(H,23,24)/b14-9+

InChI Key

MRMCFGHOEINEDU-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/C#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N)[N+](=O)[O-]

Origin of Product

United States

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